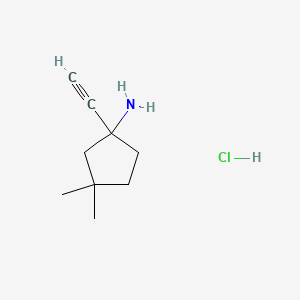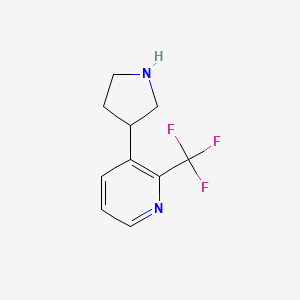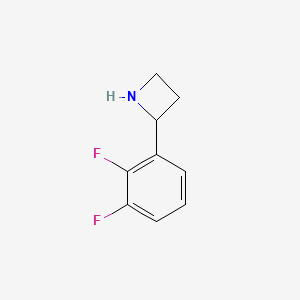
2-(2,3-Difluorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Difluorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with two fluorine atoms attached to the phenyl ring. This compound is part of the azetidine family, known for their strained ring structures and significant reactivity. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . This method is efficient for producing functionalized azetidines, although it faces challenges due to the inherent reactivity of the starting materials.
Industrial Production Methods: Industrial production methods for azetidines often involve the polymerization of ring-strained nitrogen-containing monomers. These methods are optimized for large-scale production and involve precise control of reaction conditions to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,3-Difluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more stable structures.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and potassium carbonate in polar aprotic solvents are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
Applications De Recherche Scientifique
2-(2,3-Difluorophenyl)azetidine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 2-(2,3-Difluorophenyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The ring strain in the azetidine structure also contributes to its reactivity, enabling it to participate in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Beta-lactams: These four-membered rings contain a carbonyl group and are widely used in antibiotics like penicillins and cephalosporins.
Uniqueness: 2-(2,3-Difluorophenyl)azetidine is unique due to the presence of fluorine atoms, which significantly alter its chemical and biological properties. The fluorine atoms increase the compound’s lipophilicity, metabolic stability, and overall reactivity, making it a valuable tool in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H9F2N |
|---|---|
Poids moléculaire |
169.17 g/mol |
Nom IUPAC |
2-(2,3-difluorophenyl)azetidine |
InChI |
InChI=1S/C9H9F2N/c10-7-3-1-2-6(9(7)11)8-4-5-12-8/h1-3,8,12H,4-5H2 |
Clé InChI |
UXPCSZXIVKBXLE-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


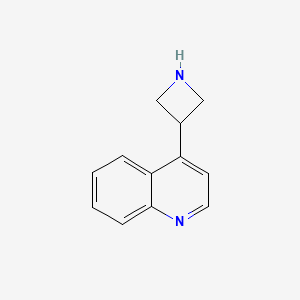
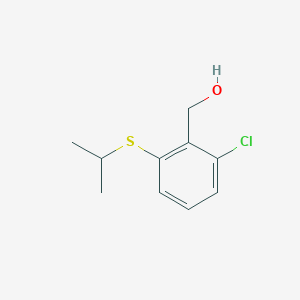
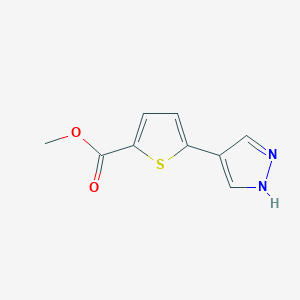
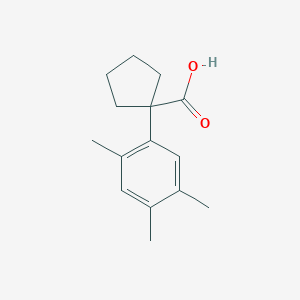
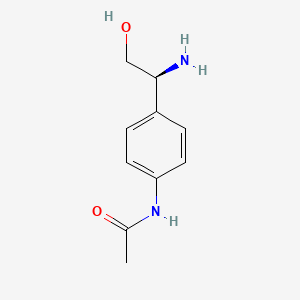
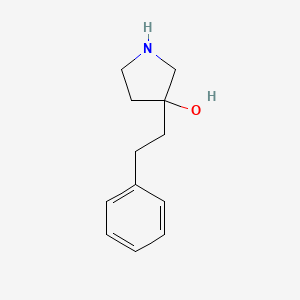
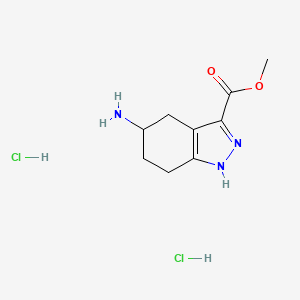
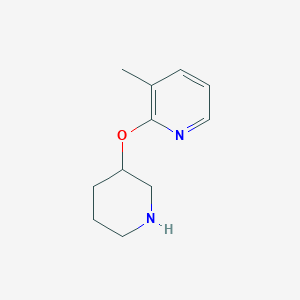
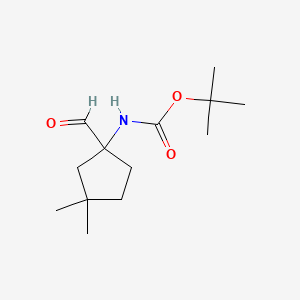
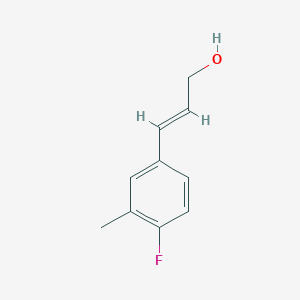
![Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B15322962.png)
![2-[(2,3-dihydro-1H-inden-2-yl)oxy]Acetic acid](/img/structure/B15322963.png)
